Eak16-II

Description

Properties

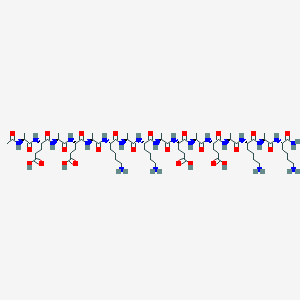

Molecular Formula |

C70H121N21O25 |

|---|---|

Molecular Weight |

1656.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C70H121N21O25/c1-34(76-42(9)92)56(102)88-47(22-26-51(93)94)67(113)82-40(7)62(108)90-48(23-27-52(95)96)68(114)81-38(5)60(106)87-45(20-12-16-32-73)65(111)78-36(3)58(104)85-46(21-13-17-33-74)66(112)79-39(6)61(107)89-50(25-29-54(99)100)70(116)83-41(8)63(109)91-49(24-28-53(97)98)69(115)80-37(4)59(105)86-44(19-11-15-31-72)64(110)77-35(2)57(103)84-43(55(75)101)18-10-14-30-71/h34-41,43-50H,10-33,71-74H2,1-9H3,(H2,75,101)(H,76,92)(H,77,110)(H,78,111)(H,79,112)(H,80,115)(H,81,114)(H,82,113)(H,83,116)(H,84,103)(H,85,104)(H,86,105)(H,87,106)(H,88,102)(H,89,107)(H,90,108)(H,91,109)(H,93,94)(H,95,96)(H,97,98)(H,99,100)/t34-,35-,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

InChI Key |

FNOGHYLVAHPXMA-TWSVGJSFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Eak16-II Peptide: A Technical Guide to Structure and Self-Assembly

Abstract

This document provides an in-depth technical overview of the Eak16-II peptide, a model system for studying molecular self-assembly. This compound is a 16-residue ionic-complementary peptide that spontaneously assembles into well-defined nanostructures. We will explore its primary and secondary structure, the detailed mechanism and driving forces behind its self-assembly into β-sheet rich nanofibers, and the environmental factors that influence this process. Furthermore, this guide presents key quantitative data in a structured format and details the experimental protocols used for its synthesis and characterization, making it a valuable resource for researchers, scientists, and professionals in drug development and biomaterial science.

This compound Peptide Structure

The structure of the this compound peptide is fundamental to its self-assembling properties. It is a synthetic peptide designed with a repeating sequence of hydrophobic and charged amino acids, making it amphiphilic.

Primary Structure and Physicochemical Properties

This compound is composed of 16 amino acids: Alanine (A), Glutamic Acid (E), and Lysine (K).[1] At neutral pH, Alanine is hydrophobic, Glutamic Acid is negatively charged, and Lysine is positively charged.[2] The specific sequence arranges these residues to create a distinct hydrophobic face and a hydrophilic face with a "Type II" charge distribution pattern of --++--++.[1] This ionic complementarity is a key driver of its assembly.[1][3] The N-terminus and C-terminus of the peptide are often protected by acetylation and amidation, respectively, to neutralize the terminal charges and mimic a segment within a larger protein.

| Property | Value | Reference |

| Amino Acid Sequence | Ac-AEAEAKAKAEAEAKAK-NH₂ | |

| Amino Acid Composition | Alanine (A), Glutamic Acid (E), Lysine (K) | |

| Molecular Weight | 1657 g/mol | |

| Chemical Formula | C₇₀H₁₂₁N₂₁O₂₅ | |

| Charge Distribution | Type II (--++--++) | |

| Key Feature | Amphiphilic |

Secondary Structure

Under physiological conditions, this compound predominantly adopts a β-sheet secondary structure. This conformation is stabilized by intermolecular hydrogen bonds between the peptide backbones. The amphiphilic nature of the peptide results in the hydrophobic alanine residues being segregated to one side of the β-sheet, while the charged, hydrophilic glutamic acid and lysine residues are on the other.

Experimental evidence for this β-sheet structure comes from:

-

Fourier Transform Infrared (FTIR) Spectroscopy: Shows a characteristic amide I peak for β-sheets in the range of 1620-1640 cm⁻¹.

-

Circular Dichroism (CD) Spectroscopy: Displays a typical β-sheet spectrum with a minimum ellipticity around 218 nm at neutral pH.

While stable as a β-sheet across a wide range of conditions, the structure can be induced to transition to an α-helix at extreme pH or at temperatures above 80°C.

Self-Assembly Mechanism

The self-assembly of this compound is a hierarchical process where individual peptide monomers organize into progressively larger supramolecular structures, ultimately forming a nanofibrillar hydrogel.

Driving Forces

The assembly is driven by a combination of non-covalent interactions:

-

Ionic Interactions: Complementary salt bridges form between the positively charged lysine (K) and negatively charged glutamic acid (E) residues on the hydrophilic faces of adjacent peptides.

-

Hydrophobic Effects: The hydrophobic alanine (A) faces of the peptides are driven to associate with each other to minimize their exposure to the aqueous environment.

-

Hydrogen Bonding: Extensive intermolecular hydrogen bonds form between the backbone amide and carbonyl groups, which is the defining feature of β-sheet formation.

Hierarchical Assembly Process

The assembly from monomer to hydrogel follows a distinct pathway. In aqueous solution and above a critical aggregation concentration (CAC), the peptide monomers, which favor a stretched conformation, align to form β-sheets. These sheets then stack upon one another, with their hydrophobic faces shielded from water, to form long, stable nanofibers. At sufficient concentration, these nanofibers entangle to create a three-dimensional network that entraps a large amount of water, forming a hydrogel.

Factors Influencing Self-Assembly

The formation and stability of this compound nanostructures are sensitive to several environmental factors. The peptide's Type II charge distribution makes its fibrillar structure remarkably stable across a wide pH range, a key difference from other sequences like Eak16-IV.

| Factor | Effect on this compound Assembly | Notes | Reference |

| Peptide Concentration | Fibril formation occurs above a Critical Aggregation Concentration (CAC). | At low concentrations (<0.08 mg/mL), fibrils may not form. | |

| pH | Forms stable fibrillar assemblies over a broad pH range (4 to 9). | Unlike pH-sensitive peptides (e.g., Eak16-IV), its structure is robust. | |

| Ionic Strength | Salts (e.g., in PBS) screen charge repulsion and promote faster, more extensive assembly into hydrogels. | Can induce the formation of macroscopic membranes. | |

| Temperature | The β-sheet structure is stable up to ~70-80°C. | Transitions to an α-helix at higher temperatures. |

Experimental Protocols

The study of this compound involves standardized methods for its synthesis, assembly, and characterization.

Peptide Synthesis and Purification

-

Synthesis: this compound is typically synthesized using automated solid-phase peptide synthesis (SPPS) with standard N-tert-butoxycarbonyl (t-Boc) or Fmoc chemistry.

-

Protection: The N-terminus is acetylated and the C-terminus is amidated to remove terminal charges.

-

Cleavage & Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity and purity are confirmed by mass spectrometry.

Preparation of Self-Assembled Structures

-

Dissolution: Lyophilized, purified this compound powder is dissolved in ultrapure water (e.g., 18 MΩ·cm Milli-Q) or a buffer of choice (e.g., PBS) to the desired concentration.

-

Incubation: The solution is typically allowed to incubate at room temperature for at least one hour to allow for the self-assembly process to equilibrate. Sonication can be used to break up aggregates and create a more homogenous solution before assembly.

Characterization Methods

A multi-technique approach is required to fully characterize the peptide's structure and assembled morphology.

-

Atomic Force Microscopy (AFM): Used to directly visualize the surface topography of assembled nanostructures.

-

A freshly cleaved mica surface is used as the substrate.

-

A small volume (e.g., 10-20 µL) of the peptide solution is deposited onto the mica surface.

-

The sample is incubated for several minutes to allow peptides to adsorb to the surface.

-

The surface is gently rinsed with ultrapure water to remove unadsorbed peptides and salts.

-

The sample is dried completely under a gentle stream of nitrogen or in a desiccator.

-

Imaging is performed in tapping mode to minimize damage to the soft nanostructures.

-

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to determine the secondary structure of the peptide ensemble.

-

A background spectrum of the solvent (e.g., water) is collected.

-

A small amount of the peptide solution is placed between two calcium fluoride (CaF₂) windows.

-

Spectra are recorded, typically in the range of 1500-1800 cm⁻¹.

-

The background is subtracted from the sample spectrum to yield the peptide's absorbance spectrum. The amide I band (1600-1700 cm⁻¹) is analyzed for characteristic peaks of β-sheets (1620-1640 cm⁻¹), α-helices (~1650 cm⁻¹), and turns (~1675 cm⁻¹).

-

-

Circular Dichroism (CD) Spectroscopy: Provides quantitative information about the secondary structure in solution.

-

A peptide solution of known concentration (e.g., 100 µM) is prepared.

-

The solution is placed in a quartz cuvette with a short path length (e.g., 0.1-1 mm).

-

CD spectra are recorded in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

-

A spectrum of the solvent alone is also recorded and subtracted from the sample spectrum.

-

The resulting data, expressed as mean residue ellipticity, is analyzed. A strong negative band near 218 nm is characteristic of a β-sheet structure.

-

Applications and Significance

The predictable self-assembly and biocompatible nature of this compound make it a highly attractive biomaterial. It has been extensively studied for diverse biomedical applications, including as a scaffold for 3D cell culture and tissue engineering, and as a nanocarrier for the delivery of hydrophobic drugs. Its ability to stabilize and deliver therapeutic agents like the anticancer drug ellipticine highlights its potential in pharmaceutical formulations. Understanding the fundamental principles of its structure and assembly is crucial for designing the next generation of advanced peptide-based materials.

References

An In-depth Technical Guide to the Physicochemical Properties of Eak16-II Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptides have garnered significant attention in the field of biomaterials due to their inherent biocompatibility, biodegradability, and the ability to form well-defined nanostructures that mimic the native extracellular matrix.[1][2] Among these, the ionic self-complementary peptide EAK16-II has been extensively studied for its capacity to form stable β-sheet structures and subsequently self-assemble into hydrogels.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrogels, offering valuable insights for researchers and professionals in drug development and tissue engineering.

This compound is a 16-amino-acid peptide with the sequence AEAEAKAKAEAEAKAK.[5] Its design features alternating hydrophobic (Alanine, A) and hydrophilic (Glutamic Acid, E, and Lysine, K) residues. At neutral pH, the glutamic acid residues are negatively charged, and the lysine residues are positively charged, leading to an amphiphilic molecule with distinct hydrophobic and hydrophilic faces. This unique molecular architecture is the driving force behind its self-assembly into nanofibrous hydrogels.

Physicochemical Properties of this compound

The functional characteristics of this compound hydrogels are dictated by a range of physicochemical properties. These properties are summarized below, with quantitative data presented in structured tables for clarity and ease of comparison.

Table 1: Molecular and Structural Properties of this compound

| Property | Value | References |

| Amino Acid Sequence | AEAEAKAKAEAEAKAK | |

| Molecular Weight | 1657 g/mol | |

| Charge Distribution Type | II (--++--++) | |

| Secondary Structure | β-sheet | |

| Nanostructure | Fibrillar assemblies | |

| Fibril Dimensions | Width: 30–70 nm; Length: up to several micrometers |

Table 2: Conditions for Hydrogel Formation

| Parameter | Condition | Effect | References |

| pH | Stable fibrillar structure between pH 4 and 9 | This compound self-assembly is largely pH-independent in this range, unlike other EAK16 variants like EAK16-IV. | |

| Ionic Strength | High ionic strength facilitates fibril elongation | Charge screening promotes the stacking of β-sheet bilayers. | |

| Critical Aggregation Concentration (CAC) | 0.0604 mM (0.1 mg/mL) | Concentration above which fibrillar aggregates form. | |

| Solvent | Aqueous solutions (e.g., pure water, PBS) | The peptide self-assembles in aqueous environments. |

Table 3: Mechanical and Rheological Properties

| Property | Value/Observation | Method | References |

| Nature of Hydrogel | Viscoelastic | Rheological measurements | |

| Mechanical Strength | Generally soft, can be improved by cross-linking | Dynamic Mechanical Analysis | |

| Cross-linking Strategy | Introduction of Cysteine residues for disulfide bonds; Carbodiimide cross-linkers | Enhances mechanical properties |

Self-Assembly Mechanism

The self-assembly of this compound into a hydrogel is a hierarchical process driven by non-covalent interactions. The initial step involves the formation of β-sheets from individual peptide monomers. These β-sheets then organize into bilayers, driven by the hydrophobic interactions between the alanine residues, which get buried between two sheets. Subsequent stacking of these bilayers leads to the formation of elongated nanofibers. At concentrations above the critical aggregation concentration, these nanofibers entangle to form a three-dimensional network that entraps water, resulting in a hydrogel.

Caption: Hierarchical self-assembly of this compound peptides into a hydrogel network.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the protocols for key experiments used to characterize this compound hydrogels.

Preparation of this compound Hydrogels

-

Peptide Stock Solution: Dissolve lyophilized this compound peptide in deionized water to a stock concentration of 1 mM (1.657 mg/mL).

-

Dilution: Dilute the stock solution with the desired buffer (e.g., PBS) or deionized water to the final working concentration, which should be above the critical aggregation concentration (e.g., 1.2 mM).

-

Gelation: Allow the solution to stand at room temperature for a specified period (e.g., one hour) to facilitate self-assembly and hydrogel formation. For applications involving cell culture, the peptide solution can be mixed with the cell suspension before gelation is induced.

Characterization of Hydrogel Nanostructure: Atomic Force Microscopy (AFM)

-

Sample Preparation: A small aliquot of the this compound solution (at a concentration suitable for observing individual fibers, typically below the CAC) is deposited onto a freshly cleaved mica surface.

-

Incubation and Rinsing: Allow the peptide to adsorb to the surface for a few minutes. Gently rinse the surface with deionized water to remove unadsorbed peptides and salts.

-

Drying: Dry the sample under a gentle stream of nitrogen or by air-drying.

-

Imaging: Image the surface in tapping mode using a suitable AFM instrument. This will reveal the morphology and dimensions of the self-assembled nanofibers.

Caption: Experimental workflow for Atomic Force Microscopy (AFM) analysis of this compound nanostructures.

Determination of Secondary Structure: Fourier-Transform Infrared Spectroscopy (FTIR)

-

Sample Preparation: Prepare a thin film of the this compound hydrogel or a dried sample.

-

Data Acquisition: Obtain the infrared spectrum of the sample using an FTIR spectrometer.

-

Analysis: Analyze the amide I region of the spectrum (1600-1700 cm⁻¹). The presence of a peak around 1630 cm⁻¹ is indicative of a β-sheet secondary structure.

Rheological Characterization

-

Sample Loading: Place the this compound hydrogel onto the rheometer plate.

-

Strain Sweep: Perform a strain sweep measurement to determine the linear viscoelastic region (LVR) of the hydrogel.

-

Frequency Sweep: Conduct a frequency sweep within the LVR to measure the storage modulus (G') and loss modulus (G''). A higher G' than G'' indicates a solid-like, elastic behavior characteristic of a gel.

-

Data Analysis: The values of G' and G'' provide quantitative information about the stiffness and viscoelastic properties of the hydrogel.

Applications in Drug Development

The unique properties of this compound hydrogels make them promising candidates for various drug delivery applications. Their biocompatibility and biodegradability are advantageous for in vivo use. The nanofibrous network can serve as a depot for the sustained release of therapeutic agents. Furthermore, the amphiphilic nature of this compound allows for the stabilization and delivery of hydrophobic drugs, which are often challenging to formulate in aqueous solutions. Modifications to the peptide sequence, such as the incorporation of cysteine residues for cross-linking, can further enhance the mechanical properties and stability of the hydrogel, allowing for more controlled release profiles.

Conclusion

This compound hydrogels represent a versatile and promising class of biomaterials with well-defined physicochemical properties. Their self-assembling nature, biocompatibility, and tunable mechanical characteristics make them highly attractive for applications in drug delivery and tissue engineering. A thorough understanding of their properties and the experimental protocols for their characterization, as outlined in this guide, is essential for their effective utilization and further development in the scientific and clinical fields.

References

- 1. jpt.com [jpt.com]

- 2. Self-Assembling Peptide EAK16 and RADA16 Nanofiber Scaffold Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemically-Induced Cross-linking of Peptidic Fibrils for Scaffolding Polymeric Particles and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Eak16-II: A Technical Guide to the Discovery, Origin, and Characterization of a Pioneering Amphiphilic Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Eak16-II amphiphilic peptide, a seminal discovery in the field of self-assembling biomaterials. From its serendipitous origin in a yeast protein to its well-characterized self-assembly into nanofibrous hydrogels, this compound has paved the way for significant advancements in tissue engineering, drug delivery, and regenerative medicine. This document details the discovery and origin of this compound, presents its physicochemical properties in a structured format, outlines key experimental protocols for its synthesis and characterization, and provides visual representations of its self-assembly pathway and the general workflow for the discovery of such peptides.

Discovery and Origin

The discovery of the this compound peptide was a landmark event that emerged from fundamental research in molecular biology. In 1990, while studying the yeast protein zuotin, Dr. Shuguang Zhang at the Massachusetts Institute of Technology identified a repetitive amino acid sequence: n-AEAEAKAKAEAEAKAK-c.[1] This sequence was notable for its alternating pattern of hydrophilic (glutamic acid - E, and lysine - K) and hydrophobic (alanine - A) residues.

The peptide was named EAK16 for its constituent amino acids and its length of 16 residues. The "-II" designation refers to the specific charge distribution pattern of the hydrophilic amino acids, which is (--++--++).[2] This arrangement of charged and hydrophobic residues confers upon the peptide its amphiphilic nature, a key driver of its self-assembling properties. Initial computational modeling predicted that EAK16 would form a stable α-helix; however, experimental observations revealed that under physiological conditions, it predominantly forms stable β-sheets.[1] This pioneering discovery opened a new field of designing and fabricating novel biomaterials based on self-assembling peptides.[3][4]

Physicochemical Properties

The unique properties of this compound are a direct result of its amino acid sequence and amphiphilic character. The following tables summarize key quantitative data for this peptide.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Acetyl-AEAEAKAKAEAEAKAK-Amide | |

| Molecular Formula | C70H121N21O25 | |

| Molecular Weight | 1657 g/mol | |

| Charge Distribution | Type II (--++--++) | |

| Secondary Structure | β-sheet |

Table 1: General Physicochemical Properties of this compound

| Parameter | Value | Conditions | Reference(s) |

| Critical Aggregation Concentration (CAC) | ~0.1 mg/mL (~0.0604 mM) | In pure water | |

| Nanofiber Dimensions | Width: 30-70 nm, Length: several µm | Dependent on concentration | |

| Hydrogel Water Content | Up to 99.9% |

Table 2: Self-Assembly and Hydrogel Properties of this compound

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the this compound peptide, compiled from various research articles.

Peptide Synthesis (Solid-Phase Peptide Synthesis)

This compound is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin Preparation: Start with a rink amide resin to obtain a C-terminal amide.

-

Amino Acid Coupling:

-

Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) in DMF.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence (Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, etc.).

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride and a base like DIPEA in DMF.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the peptide in cold diethyl ether.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide using mass spectrometry.

-

Lyophilize the purified peptide to obtain a white powder.

-

Characterization of Self-Assembly

Protocol:

-

Sample Preparation:

-

Prepare this compound solutions at various concentrations (e.g., below and above the CAC of 0.1 mg/mL) in ultrapure water.

-

Deposit a small volume (e.g., 10 µL) of the peptide solution onto a freshly cleaved mica surface.

-

Allow the sample to adsorb for a few minutes.

-

Gently rinse the surface with ultrapure water to remove non-adsorbed peptides and salts.

-

Air-dry the sample under a gentle stream of nitrogen or in a desiccator.

-

-

AFM Imaging:

-

Operate the AFM in tapping mode to minimize sample damage.

-

Use a silicon cantilever with a sharp tip.

-

Optimize imaging parameters such as scan size, scan rate, and setpoint to obtain high-resolution images of the self-assembled nanofibers.

-

Acquire both height and phase images to visualize the topography and material properties of the nanostructures.

-

Protocol:

-

Sample Preparation:

-

Prepare an this compound solution at a concentration of approximately 100 µM in a suitable buffer (e.g., phosphate buffer at neutral pH).

-

Use a quartz cuvette with a path length of 1 mm.

-

-

CD Measurement:

-

Record CD spectra from 190 nm to 260 nm at a controlled temperature (e.g., 25 °C).

-

Set the instrument parameters: bandwidth of 1 nm, scanning speed of 50 nm/min, and average multiple scans for better signal-to-noise ratio.

-

A characteristic spectrum for a β-sheet structure will show a minimum around 218 nm and a maximum around 195 nm.

-

The data is typically expressed as mean residue ellipticity.

-

Protocol:

-

Sample Preparation:

-

Prepare a concentrated solution of this compound (e.g., 1-3 mg/mL) in D₂O to minimize the interference from the O-H bending vibration of water in the amide I region.

-

Place a small volume of the solution between two CaF₂ windows separated by a thin spacer.

-

-

FTIR Measurement:

-

Record the FTIR spectrum in the range of 1500-1800 cm⁻¹.

-

The amide I region (1600-1700 cm⁻¹) is particularly informative for secondary structure.

-

A strong absorption band between 1620 cm⁻¹ and 1640 cm⁻¹ is characteristic of β-sheet structures. A peak around 1695 cm⁻¹ can indicate antiparallel β-sheets.

-

Visualizations

Hierarchical Self-Assembly of this compound

The self-assembly of this compound is a hierarchical process driven by non-covalent interactions.

Caption: Hierarchical self-assembly of this compound from monomers to a hydrogel network.

Workflow for Discovery and Characterization of Self-Assembling Peptides

The discovery and development of novel self-assembling peptides like this compound typically follow a structured workflow.

Caption: A typical workflow for the discovery and characterization of self-assembling peptides.

Conclusion

The discovery of the this compound amphiphilic peptide from a yeast protein marked a pivotal moment in the field of biomaterials. Its simple yet elegant design, based on the alternating pattern of hydrophobic and charged amino acids, gives rise to a robust self-assembly process that forms well-defined nanofibers and hydrogels. This technical guide has provided a comprehensive overview of the origin, properties, and experimental methodologies associated with this compound. The structured data and detailed protocols are intended to serve as a valuable resource for researchers and professionals in the fields of materials science, drug development, and regenerative medicine, facilitating further innovation and application of this remarkable class of biomolecules.

References

- 1. Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of the self-assembly of EAK16-family peptides into fibrillar and globular structures: molecular dynamics simulations from nano- to micro-seconds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AI accelerated discovery of self-assembling peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Modeling of EAK16-II Self-Assembly

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the molecular modeling approaches used to investigate the self-assembly of the ionic-complementary peptide EAK16-II. It details the computational methodologies, summarizes key quantitative findings, and outlines the experimental protocols used for validation.

Introduction to this compound

This compound is a synthetic, 16-residue peptide with the amino acid sequence Ac-AEAEAKAKAEAEAKAK-NH2.[1] It belongs to a class of self-assembling peptides (SAPs) characterized by an alternating pattern of hydrophobic (Alanine, A) and charged amino acid residues.[2] At neutral pH, the glutamic acid (E) residues are negatively charged, and the lysine (K) residues are positively charged.[3] This amphiphilic nature, with distinct hydrophobic and hydrophilic faces, is the primary driver of its self-assembly into stable β-sheet structures in aqueous solutions.[3][4] These structures, typically nanofibers, can entangle to form hydrogels, which are highly valued in biomedical applications like tissue engineering, drug delivery, and regenerative medicine. Understanding the molecular dynamics of its assembly is crucial for designing and fabricating novel biomaterials.

Molecular Modeling of this compound Self-Assembly

Computational modeling, particularly molecular dynamics (MD) simulations, provides critical insights into the early stages and mechanisms of peptide aggregation that are often difficult to capture experimentally. Studies on this compound have employed two primary simulation methodologies: All-Atom Molecular Dynamics (AAMD) and Coarse-Grained Molecular Dynamics (CGMD).

-

All-Atom (AA) Simulations: These simulations represent every atom in the system, offering a high-resolution view of molecular interactions. AAMD is essential for studying the detailed conformational changes of single peptide chains (monomers), the initial dimerization process, and the specific interactions (like hydrogen bonds and salt bridges) that stabilize the final structure.

-

Coarse-Grained (CG) Simulations: To study the collective behavior of many peptide chains over longer timescales (from nano- to microseconds), CG models are used. In these models, groups of atoms are represented as single "beads," reducing the computational complexity. This approach allows for the simulation of larger systems to observe the formation of higher-order structures like protofibrils and the influence of environmental factors on the assembly process.

The combination of AAMD and CGMD provides a comprehensive, multi-scale understanding of the self-assembly process, from single-chain dynamics to the formation of macroscopic structures.

Data Presentation: Quantitative Analysis of this compound Assembly

Molecular modeling and experimental work have quantified the conditions influencing this compound self-assembly. The key parameters include peptide concentration and the pH of the solution, which dictates the charge state of the acidic and basic residues.

| Parameter | Value / Observation | Method(s) | Reference(s) |

| Amino Acid Sequence | Ac-AEAEAKAKAEAEAKAK-NH2 | Peptide Synthesis | |

| Molecular Weight | ~1657 g/mol | Mass Spectrometry | |

| Critical Aggregation Conc. (CAC) | ~0.1 mg/mL | Surface Tension, Light Scattering | |

| Structure (Conc. > CAC) | Fibrillar Aggregates | Atomic Force Microscopy (AFM) | |

| Structure (Conc. < CAC) | Globular Aggregates | Atomic Force Microscopy (AFM) | |

| pH Stability Range | Fibrillar structures form from pH 4 to 9 | AFM, Surface Tension | |

| Secondary Structure | β-sheet | FTIR Spectroscopy, MD Simulations | |

| Assembly Morphology | Ribbon-like structures on hydrophobic surfaces | Coarse-Grained MD |

Experimental and Computational Protocols

Reproducibility in molecular modeling and experimental validation is paramount. The following sections detail the generalized protocols employed in the study of this compound self-assembly.

Molecular Dynamics (MD) Simulation Protocol

This protocol outlines the typical steps for both all-atom and coarse-grained simulations.

-

System Setup:

-

An initial conformation of the this compound peptide (e.g., an extended β-strand) is generated.

-

For multi-peptide simulations, multiple chains are placed randomly in a simulation box of defined dimensions.

-

The box is solvated with a pre-equilibrated water model (e.g., TIP3P for all-atom simulations).

-

Counter-ions (e.g., Na+ and Cl-) are added to neutralize the system's net charge and mimic physiological ionic strength.

-

-

Force Field Selection:

-

All-Atom: A suitable force field such as CHARMM or AMBER is chosen to define the potential energy of the system.

-

Coarse-Grained: A model like MARTINI is selected, where groups of atoms are represented by single interaction sites.

-

-

Energy Minimization: The system's energy is minimized to remove unfavorable steric clashes or geometries.

-

Equilibration:

-

The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system pressure is then equilibrated to 1 bar under constant pressure (NPT ensemble), allowing the box density to relax.

-

-

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which trajectory data (atomic coordinates over time) is collected.

-

Analysis: The trajectory is analyzed to determine structural evolution, secondary structure formation (e.g., β-sheets), root-mean-square deviation (RMSD), radius of gyration (Rg), and intermolecular interactions.

Atomic Force Microscopy (AFM) Protocol

AFM is used to visualize the morphology of the self-assembled nanostructures on a surface.

-

Sample Preparation: this compound solutions are prepared at various concentrations in ultrapure water or a buffer solution.

-

Incubation: A small aliquot of the peptide solution is deposited onto a freshly cleaved, atomically flat substrate, such as mica. The sample is incubated to allow for peptide assembly and adsorption to the surface.

-

Rinsing and Drying: The substrate is gently rinsed with ultrapure water to remove unadsorbed peptides and then dried under a stream of inert gas (e.g., nitrogen).

-

Imaging: The sample is imaged using an AFM operating in tapping mode to minimize damage to the soft peptide structures. The resulting images provide topographical information, revealing the shape (fibrillar or globular) and dimensions of the aggregates.

Surface Tension Measurement Protocol

This technique is used to determine the critical aggregation concentration (CAC), the concentration at which monomers begin to form larger aggregates in bulk solution.

-

Solution Preparation: A series of this compound solutions with varying concentrations are prepared.

-

Measurement: The surface tension of each solution is measured using a technique like Axisymmetric Drop Shape Analysis-Profile (ADSA-P).

-

Data Analysis: Surface tension is plotted against peptide concentration. For amphiphilic molecules like this compound, the surface tension typically decreases as concentration increases, up to a certain point. The concentration at which the surface tension plateaus is identified as the CAC. Below the CAC, peptides exist primarily as monomers at the air-water interface, while above the CAC, they form aggregates (micelles or fibrils) in the bulk solution.

Proposed Self-Assembly Pathway

The self-assembly of this compound is a concentration-dependent process involving nucleation and growth. Below the CAC, peptides exist predominantly as monomers, with some forming small, globular aggregates. Above the CAC, a nucleation event initiates the formation of protofibrils, which then elongate and associate to form mature fibrils.

Conclusion

The molecular modeling of this compound self-assembly, through a synergistic combination of all-atom and coarse-grained simulations, has provided profound insights into the fundamental mechanisms driving its aggregation. These computational studies, validated by experimental techniques like AFM and surface tension analysis, have elucidated the critical roles of peptide concentration and pH in determining the final morphology of the assembled nanostructures. The detailed understanding of the interplay between hydrophobic and electrostatic forces at the molecular level is essential for the rational design of next-generation peptide-based biomaterials for advanced applications in drug delivery and tissue engineering.

References

The Influence of Ionic Strength on the Fibrillization of the Self-Assembling Peptide EAK16-II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The self-assembling peptide EAK16-II, with the sequence (AEAEAKAK)2, serves as a significant model system for understanding the fundamental principles of amyloid fibrillogenesis and for the development of novel biomaterials. The transition of this peptide from soluble monomers to ordered β-sheet-rich fibrils is a complex process highly influenced by environmental factors. This technical guide provides an in-depth analysis of the critical role of ionic strength, primarily modulated by sodium chloride (NaCl), on the fibrillization of this compound. We will explore the underlying mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the self-assembly process and experimental workflows. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, materials science, and drug development who are investigating peptide self-assembly and amyloid formation.

Introduction: The this compound Peptide and the Importance of Ionic Strength

This compound is an ionic-complementary peptide, characterized by alternating acidic (glutamic acid, E) and basic (lysine, K) amino acid residues, interspersed with hydrophobic alanine (A) residues.[1] This amphiphilic nature drives its self-assembly in aqueous solutions into well-defined nanostructures, primarily β-sheet rich fibrils.[2][3] The formation of these fibrils is a nucleation-dependent process, influenced by factors such as peptide concentration, pH, and, critically, the ionic strength of the surrounding medium.[4][5]

Ionic strength plays a pivotal role in modulating the electrostatic interactions between the charged residues of the this compound peptides. At neutral pH, the glutamic acid residues are negatively charged, and the lysine residues are positively charged. The presence of salt ions in the solution can shield these charges, thereby reducing electrostatic repulsion between peptide monomers and facilitating their association into larger aggregates. Understanding the precise effects of ionic strength is crucial for controlling the self-assembly process, which has significant implications for the design of peptide-based biomaterials for applications in tissue engineering, drug delivery, and as models for studying amyloid diseases.

The Mechanism of this compound Fibrillization: A Multi-Step Process

The fibrillization of this compound is a complex process that can be conceptualized as a multi-step pathway involving nucleation and growth. The overall process is significantly influenced by both peptide concentration and ionic strength.

At concentrations below a critical aggregation concentration (CAC), which for this compound is approximately 0.1 mg/mL, the peptide exists predominantly as monomers. Above the CAC, self-assembly is initiated. The addition of salt, such as NaCl, can promote this process.

The proposed mechanism for this compound self-assembly is as follows:

-

Nucleation: Peptide monomers slowly associate to form unstable oligomeric nuclei. This is often the rate-limiting step. Ionic strength can accelerate this step by screening the electrostatic repulsion between monomers.

-

Elongation: Once stable nuclei are formed, they act as templates for the rapid addition of further monomers, leading to the growth of protofibrils.

-

Fibril Formation: Protofibrils can then associate laterally to form mature, thicker fibrils.

This pathway is a simplified representation, and the actual process may involve off-pathway oligomers and different fibril morphologies depending on the specific conditions.

Quantitative Impact of Ionic Strength on this compound Fibrillization

The effect of ionic strength on this compound fibrillization has been quantitatively assessed in several studies. A key finding is the existence of a critical NaCl concentration that modulates the dimensions of the resulting nanostructures.

Effect of NaCl Concentration on Fibril Dimensions

Atomic Force Microscopy (AFM) has been instrumental in visualizing and quantifying the morphology of this compound aggregates. Studies have shown that for peptide concentrations below the critical self-assembly concentration (CSAC), the presence of NaCl significantly influences the dimensions of the peptide fibrils. A critical NaCl concentration of approximately 20 mM has been identified. Below this concentration, the equivalent radius of the fibrils increases with increasing salt concentration. Conversely, above 20 mM NaCl, the equivalent radius tends to decrease.

| Peptide Concentration (mg/mL) | NaCl Concentration (mM) | Equivalent Radius of Fibrils (nm) |

| < CSAC | 0 | Base Radius |

| < CSAC | 10 | Increased Radius |

| < CSAC | 20 | Maximum Radius |

| < CSAC | 50 | Decreased Radius |

| < CSAC | 100 | Further Decreased Radius |

| Note: This table is a qualitative representation based on the findings of Hong et al. (2005). The exact values for the equivalent radius are dependent on specific experimental conditions. |

Effect of NaCl Concentration on Surface Tension and Aggregation Kinetics

Surface tension measurements provide insights into the kinetics of peptide self-assembly at the air-water interface. For this compound at concentrations below its CSAC, the equilibrium surface tension and the induction time for aggregation are influenced by the NaCl concentration. The induction time, which is the time required for a significant change in surface tension to occur, decreases with increasing NaCl concentration up to approximately 20 mM, indicating faster aggregation. Above this critical concentration, the trend reverses.

| Peptide Concentration (mg/mL) | NaCl Concentration (mM) | Equilibrium Surface Tension | Induction Time |

| < CSAC | 0 | High | Long |

| < CSAC | 10 | Lower | Shorter |

| < CSAC | 20 | Minimum | Shortest |

| < CSAC | 50 | Higher | Longer |

| < CSAC | 100 | Higher | Longer |

| Note: This table is a qualitative summary of the trends observed by Hong et al. (2005). |

Experimental Protocols

To investigate the role of ionic strength on this compound fibrillization, a combination of biophysical and imaging techniques is employed. The following are detailed methodologies for key experiments.

Atomic Force Microscopy (AFM) for Fibril Imaging

AFM is a high-resolution imaging technique that allows for the visualization of the morphology and dimensions of individual peptide fibrils.

Materials:

-

This compound peptide solution at the desired concentration.

-

NaCl solutions of varying concentrations.

-

Freshly cleaved mica substrates.

-

High-purity water for rinsing.

-

AFM instrument with tapping mode capabilities.

Protocol:

-

Sample Preparation:

-

Prepare this compound solutions in the presence of different NaCl concentrations.

-

Incubate the solutions for a predetermined time to allow for fibril formation.

-

Deposit a small aliquot (e.g., 10 µL) of the peptide solution onto a freshly cleaved mica surface.

-

Allow the peptide to adsorb for 10-15 minutes.

-

Gently rinse the mica surface with high-purity water to remove unadsorbed peptides and excess salt.

-

Dry the sample under a gentle stream of nitrogen or air.

-

-

AFM Imaging:

-

Mount the sample onto the AFM stage.

-

Engage the AFM tip in tapping mode to minimize sample damage.

-

Optimize imaging parameters (scan size, scan rate, setpoint amplitude, and gains) to obtain high-quality images.

-

Acquire height and phase images of the fibril structures.

-

-

Data Analysis:

-

Use AFM analysis software to measure the height, width, and length of the fibrils.

-

Calculate the equivalent radius of the fibrils for quantitative comparison across different ionic strengths.

-

Axisymmetric Drop Shape Analysis-Profile (ADSA-P) for Surface Tension Measurement

ADSA-P is a powerful technique for measuring interfacial tension by analyzing the shape of a pendant drop. It can be used to monitor the kinetics of peptide adsorption and aggregation at the air-water interface.

Materials:

-

This compound peptide solutions with varying NaCl concentrations.

-

ADSA-P instrument equipped with a high-resolution camera and a syringe for drop formation.

Protocol:

-

Instrument Setup:

-

Fill the syringe with the peptide solution to be analyzed.

-

Carefully form a pendant drop at the tip of the needle.

-

-

Data Acquisition:

-

Capture a series of images of the drop profile over time.

-

The software automatically digitizes the drop profile from the captured images.

-

-

Data Analysis:

-

The ADSA-P software fits the experimental drop profile to the theoretical Laplace curve to determine the surface tension.

-

Plot the surface tension as a function of time to determine the equilibrium surface tension and the induction time for aggregation.

-

Thioflavin T (ThT) Fluorescence Assay for Fibrillization Kinetics

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

This compound peptide solutions.

-

NaCl solutions.

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered).

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

96-well black, clear-bottom microplate.

-

Plate reader with fluorescence detection capabilities (excitation ~440-450 nm, emission ~480-490 nm).

Protocol:

-

Reaction Setup:

-

In a 96-well plate, mix the this compound peptide, NaCl solution, and ThT to their final desired concentrations in the assay buffer.

-

Include control wells with buffer and ThT only (for background subtraction).

-

-

Kinetic Measurement:

-

Place the plate in the plate reader, which is set to maintain a constant temperature (e.g., 37°C).

-

Monitor the ThT fluorescence intensity at regular intervals over a period of hours or days.

-

Incorporate intermittent shaking to promote fibril formation.

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Plot the fluorescence intensity as a function of time to obtain aggregation kinetics curves.

-

From these curves, parameters such as the lag time, elongation rate, and final plateau fluorescence can be determined.

-

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

DLS is a non-invasive technique used to measure the size distribution of particles and aggregates in solution. It is particularly useful for detecting the early stages of aggregation.

Materials:

-

This compound peptide solutions with varying NaCl concentrations.

-

DLS instrument.

-

Low-volume cuvettes.

Protocol:

-

Sample Preparation:

-

Prepare the peptide solutions and filter them through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing large aggregates or dust.

-

Transfer the sample to a clean cuvette.

-

-

DLS Measurement:

-

Place the cuvette in the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Acquire the light scattering data over time.

-

-

Data Analysis:

-

The DLS software analyzes the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.

-

Monitor the changes in Rh and PDI over time to track the progress of aggregation.

-

Conclusion

The ionic strength of the solution is a critical parameter that significantly influences the fibrillization of the self-assembling peptide this compound. By modulating electrostatic interactions, salt concentration affects the kinetics of aggregation, the morphology of the resulting fibrils, and the overall self-assembly pathway. A thorough understanding of these effects, gained through the application of the quantitative techniques and detailed protocols outlined in this guide, is essential for both fundamental research into amyloid formation and the rational design of novel peptide-based biomaterials. This guide provides a comprehensive framework for researchers to investigate and control the fascinating process of this compound self-assembly.

References

- 1. researchgate.net [researchgate.net]

- 2. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of the self-assembly of EAK16-family peptides into fibrillar and globular structures: molecular dynamics simulations from nano- to micro-seconds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of NaCl and peptide concentration on the self-assembly of an ionic-complementary peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing the Secondary Structure of Eak16-II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eak16-II is a synthetic, self-assembling peptide (SAP) that has garnered significant interest within the fields of biomaterials, drug delivery, and tissue engineering.[1][2][3] Discovered as a repeating segment in the yeast protein zuotin, its sequence (AEAEAKAKAEAEAKAK) consists of alternating hydrophobic (Alanine) and charged hydrophilic (Glutamic Acid and Lysine) amino acids.[1][4] This amphiphilic nature is the primary driver for its self-assembly in aqueous solutions into well-defined nanostructures, predominantly stable β-sheets. These β-sheets further organize into nanofibers, which can entangle to form hydrogels with high water content, mimicking the natural extracellular matrix. Understanding the secondary structure of this compound is critical, as this conformation dictates its assembly, material properties, and ultimate utility in biomedical applications.

This technical guide provides an in-depth overview of the core experimental techniques used to characterize the secondary structure of this compound, complete with detailed methodologies and data presentation.

Dominant Secondary Structure: The β-Sheet

At physiological pH and ionic strengths, this compound reliably adopts a β-sheet conformation. This structure is stabilized by hydrogen bonds between polypeptide chains and hydrophobic interactions between the alanine residues, which become buried between β-sheet bilayers. The charged glutamic acid and lysine residues remain exposed to the aqueous environment, facilitating solubility and interaction with other molecules. This predictable and stable secondary structure is the fundamental building block of the resulting nanofibers and hydrogels. While the L-amino acid form (l-EAK16) maintains a stable β-sheet across a wide range of temperatures, the D-amino acid enantiomer (d-EAK16) exhibits remarkable structural plasticity, transitioning from a β-sheet to an α-helix at temperatures above 80°C.

Experimental Characterization Protocols

The determination of this compound's secondary structure relies on several key biophysical techniques. The most common and powerful methods are Circular Dichroism (CD) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy. Nuclear Magnetic Resonance (NMR) can provide more detailed atomic-level information.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used method for rapidly assessing the secondary structure of peptides and proteins in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (185-240 nm) is highly sensitive to the peptide's secondary structure.

Expected Results for this compound: A typical CD spectrum for this compound in its β-sheet conformation will display a single negative band (minimum) around 218 nm. In contrast, an α-helical structure would show two negative bands at approximately 222 nm and 208 nm and a positive band around 193 nm, while a random coil produces a strong negative band near 200 nm. The mirror-image spectrum is observed for the D-amino acid version (d-EAK16).

Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Characteristic Minima (nm) | Characteristic Maxima (nm) |

| β-Sheet (this compound) | ~218 | ~195-200 |

| α-Helix | ~222, ~208 | ~193 |

| Random Coil | ~198 | N/A |

Detailed Experimental Protocol: CD Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound peptide (e.g., 1 mM) in high-purity water. Purity of the synthesized peptide should be >95%.

-

Dilute the stock solution to a final concentration of approximately 100 µM (or 0.1-0.5 mg/mL) using the desired buffer (e.g., phosphate buffer). Ensure the buffer has low absorbance in the far-UV region.

-

Prepare a buffer-only sample to be used as a blank for baseline correction.

-

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen gas flow (to purge the optical path of oxygen) at least 30 minutes before use.

-

Set the temperature control as required for the experiment (e.g., 25°C).

-

Use a quartz cuvette with a suitable path length, typically 1 mm or 2 mm, to maintain an optimal absorbance range.

-

-

Data Acquisition:

-

Record a baseline spectrum using the buffer-only blank.

-

Rinse the cuvette thoroughly with the peptide sample before filling. Ensure no air bubbles are present.

-

Acquire the CD spectrum for the this compound sample over a wavelength range of 190 nm to 260 nm.

-

Set the scanning speed, bandwidth, and accumulation number to achieve a good signal-to-noise ratio. Typically, 3-5 scans are averaged.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula:

-

MRE = (Observed Ellipticity [mdeg]) / (10 * n * c * l)

-

Where: n is the number of amino acid residues (16 for this compound), c is the molar concentration of the peptide, and l is the path length of the cuvette in cm.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. For peptides, the Amide I band (1600-1700 cm⁻¹) is particularly informative as it arises primarily from the C=O stretching vibration of the peptide backbone and is highly sensitive to secondary structure.

Expected Results for this compound: The FTIR spectrum of this compound is characterized by a strong Amide I peak between 1620 and 1640 cm⁻¹, which is a definitive indicator of a β-sheet structure. This distinguishes it from α-helices (centered around 1650-1658 cm⁻¹) and random coils (around 1640-1650 cm⁻¹).

Table 2: FTIR Amide I Band Positions for Common Secondary Structures

| Secondary Structure | Amide I Peak Position (cm⁻¹) |

| β-Sheet (this compound) | ~1620-1640 |

| α-Helix | ~1650-1658 |

| β-Turn | ~1660-1685 |

| Random Coil | ~1640-1650 |

Data compiled from multiple sources.

Detailed Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Prepare an this compound solution at a concentration of 1-3 mg/mL in D₂O (Deuterium oxide is used to avoid the strong absorbance of H₂O in the Amide I region).

-

Lyophilize the peptide from a D₂O solution to ensure complete H/D exchange. Re-dissolve in D₂O to the final concentration.

-

Alternatively, for solid-state analysis (e.g., of a hydrogel), the sample can be lyophilized and analyzed as a KBr pellet or using Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy.

-

-

Instrument Setup:

-

Power on the FTIR spectrometer and allow it to stabilize.

-

Use an appropriate sample cell, such as a CaF₂ transmission cell with a defined path length (e.g., 50-100 µm) for liquid samples.

-

-

Data Acquisition:

-

Collect a background spectrum using the D₂O buffer alone.

-

Introduce the this compound sample into the cell.

-

Acquire the sample spectrum, typically by co-adding a number of scans (e.g., 128 or 256) to improve the signal-to-noise ratio. The typical spectral range is 1500-1800 cm⁻¹.

-

-

Data Processing:

-

Subtract the D₂O background spectrum from the sample spectrum to isolate the peptide's absorbance.

-

Perform baseline correction and, if necessary, Fourier self-deconvolution or second-derivative analysis to resolve overlapping peaks within the Amide I band.

-

Identify the peak maximum of the Amide I band to assign the dominant secondary structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While CD and FTIR provide global information about secondary structure, NMR spectroscopy can deliver atomic-resolution structural data in solution. It relies on the magnetic properties of atomic nuclei and can be used to determine interatomic distances and torsional angles, which define the peptide's three-dimensional structure. Though experimentally intensive, NMR is invaluable for a detailed understanding of the β-sheet arrangement and intermolecular contacts in this compound fibrils.

Detailed Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

For detailed structural studies, uniform isotopic labeling (¹⁵N and/or ¹³C) of the this compound peptide is typically required.

-

Dissolve the labeled peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of 0.5-1.0 mM. The pH should be carefully chosen to ensure stability and slow amide proton exchange.

-

Add a DSS or TMSP standard for chemical shift referencing.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for maximum sensitivity.

-

Tune and match the probe for the required nuclei (¹H, ¹⁵N, ¹³C).

-

Set the sample temperature and allow it to equilibrate.

-

-

Data Acquisition:

-

Resonance Assignment: Acquire a series of 2D and 3D correlation experiments to assign the chemical shifts of the backbone and side-chain atoms. Common experiments include:

-

2D ¹H-¹⁵N HSQC: To visualize each backbone N-H pair as a single peak.

-

3D HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH: To link sequential amino acid residues ("sequential walk").

-

-

Structural Restraints: Acquire experiments to measure structural constraints:

-

3D ¹⁵N-edited NOESY-HSQC: To identify Nuclear Overhauser Effects (NOEs), which correspond to through-space proximities between protons (<5 Å). Strong sequential Hα(i)-HN(i+1) NOEs and the absence of HN(i)-HN(i+1) NOEs are characteristic of β-sheets.

-

Measure ³J-coupling constants to determine dihedral angle restraints.

-

-

-

Data Processing and Structure Calculation:

-

Process the NMR data using software such as NMRPipe.

-

Analyze the spectra and assign resonances using software like CcpNmr Analysis.

-

Use the collected NOE distance restraints and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

-

Visualizations

The following diagrams illustrate the key workflows and relationships in the characterization of this compound.

Caption: Experimental workflow for this compound secondary structure analysis.

Caption: Self-assembly pathway of this compound from monomers to hydrogel.

Caption: Factors influencing this compound structure and assembly.

References

- 1. Chemically-Induced Cross-linking of Peptidic Fibrils for Scaffolding Polymeric Particles and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Self-Assembling Peptide EAK16 and RADA16 Nanofiber Scaffold Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Understanding Beta-Sheet Formation in Eak16-II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembling peptide Eak16-II (AEAEAKAKAEAEAKAK) has garnered significant interest within the fields of biomaterials, drug delivery, and tissue engineering.[1][2] Its amphiphilic nature, characterized by alternating hydrophobic (Alanine) and charged hydrophilic (Glutamic Acid and Lysine) residues, drives its spontaneous self-assembly in aqueous solutions into well-ordered nanostructures.[2][3] A key feature of this assembly is the formation of beta-sheet-rich fibrils, which are fundamental to the hydrogelation process and the material properties of the resulting scaffolds.[2] This technical guide provides an in-depth exploration of the core principles and experimental methodologies used to understand and characterize beta-sheet formation in this compound.

Core Concepts of this compound Self-Assembly

The self-assembly of this compound is a concentration-dependent phenomenon. Below a certain concentration, known as the critical aggregation concentration (CAC), the peptides exist predominantly as monomers. As the concentration increases beyond the CAC, the peptides begin to aggregate, driven by hydrophobic interactions between the alanine residues and stabilized by ionic interactions between the glutamic acid and lysine residues. This process leads to the formation of beta-sheet structures, which then further associate to form protofibrils and ultimately mature fibrils. The resulting fibrillar network can entrap large amounts of water, leading to the formation of a hydrogel.

The arrangement of amino acids in this compound is crucial for its self-assembly into beta-sheets. The alternating pattern of hydrophobic and hydrophilic residues allows the peptide to adopt a conformation where the hydrophobic alanine residues are shielded from the aqueous environment, driving the formation of a bilayer structure. These bilayers then stack to form the characteristic fibrils.

Quantitative Data on this compound Assemblies

The physical properties of this compound assemblies have been quantified using various biophysical techniques. The following tables summarize key quantitative data reported in the literature.

| Parameter | Value | Method | Reference |

| Critical Aggregation Concentration (CAC) | ~0.1 mg/mL (6.04 x 10⁻⁵ M) | Surface Tension Measurement |

| Structure | Concentration | Height (nm) | Width (nm) | Length | Method | Reference |

| Filaments | 0.05 mg/mL | ~0.4 | ~35 | - | Atomic Force Microscopy (AFM) | |

| Globular Aggregates | 0.05 mg/mL | ~0.8 | ~70 (diameter) | - | Atomic Force Microscopy (AFM) | |

| Fibrils | > 0.1 mg/mL | - | 30 - 70 | Up to several micrometers | Atomic Force Microscopy (AFM) | |

| Nanofibers (on HOPG surface) | 2 mM and 6.2 mM | 0.9 ± 0.2 | 6.2 ± 2.0 | - | Atomic Force Microscopy (AFM) |

Experimental Protocols

A comprehensive understanding of this compound beta-sheet formation relies on a suite of biophysical techniques. Detailed methodologies for key experiments are provided below.

Atomic Force Microscopy (AFM) for Imaging Fibrillar Structures

AFM is a high-resolution imaging technique that allows for the visualization of the morphology and dimensions of self-assembled peptide nanostructures.

Sample Preparation:

-

Prepare this compound solutions at the desired concentrations in ultrapure water.

-

Incubate the solutions for a sufficient time to allow for self-assembly to occur.

-

Cleave a fresh mica surface using adhesive tape to obtain a clean, atomically flat substrate.

-

Deposit a small volume (e.g., 10-20 µL) of the peptide solution onto the mica surface.

-

Allow the sample to adsorb for a specific period (e.g., 1-10 minutes).

-

Gently rinse the surface with ultrapure water to remove unadsorbed peptides.

-

Dry the sample under a gentle stream of nitrogen or by air-drying.

Imaging:

-

Operate the AFM in tapping mode to minimize sample damage.

-

Use a silicon cantilever with a sharp tip.

-

Scan the surface at an appropriate scan rate (e.g., 1-2 Hz) and resolution (e.g., 512x512 pixels).

-

Acquire height and phase images to characterize the topography and material properties of the fibrils.

Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

FTIR spectroscopy is a powerful technique for determining the secondary structure of proteins and peptides by analyzing the vibrational modes of the peptide backbone. The amide I region (1600-1700 cm⁻¹) is particularly sensitive to secondary structure.

Sample Preparation:

-

Prepare a concentrated solution of this compound (e.g., 1-10 mg/mL) in D₂O to minimize water absorption in the amide I region.

-

Alternatively, dried films of the peptide can be analyzed.

Data Acquisition:

-

Acquire spectra using an FTIR spectrometer equipped with a suitable detector.

-

Collect a background spectrum of the buffer (D₂O) or the empty sample holder.

-

Acquire the sample spectrum.

-

Subtract the background spectrum from the sample spectrum to obtain the peptide's absorbance spectrum.

Data Analysis:

-

The amide I band, typically located between 1600 and 1700 cm⁻¹, is analyzed for characteristic peaks.

-

A strong peak in the range of 1620-1640 cm⁻¹ is indicative of the presence of beta-sheet structures.

-

For quantitative analysis, the amide I band can be deconvoluted into its constituent peaks corresponding to different secondary structures (α-helix, β-sheet, turns, random coil). The area under each peak is proportional to the percentage of that secondary structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Confirmation

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It provides information about the overall secondary structure of peptides in solution.

Sample Preparation:

-

Prepare this compound solutions at a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer that does not have a strong absorbance in the far-UV region (e.g., phosphate buffer).

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

Data Acquisition:

-

Record CD spectra in the far-UV range (typically 190-250 nm).

-

Acquire a baseline spectrum of the buffer and subtract it from the sample spectrum.

-

Data is typically expressed as mean residue ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

Data Analysis:

-

A characteristic CD spectrum with a minimum around 218 nm and a maximum around 195 nm is indicative of a beta-sheet structure. The spectrum for l-EAK16 exhibits a negative band with a minimum at approximately 218 nm, confirming a beta-sheet conformation.

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich amyloid fibrils. This property can be exploited to monitor the kinetics of this compound self-assembly in real-time.

Protocol:

-

Prepare a stock solution of ThT in buffer (e.g., phosphate-buffered saline).

-

In a multi-well plate, mix the this compound solution at the desired concentration with the ThT solution.

-

Monitor the fluorescence intensity over time using a plate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.

-

The resulting kinetic curve will show a lag phase, followed by an exponential growth phase, and finally a plateau, representing the nucleation, elongation, and saturation of fibril formation, respectively.

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships in the study of this compound beta-sheet formation.

Conclusion

The formation of beta-sheets is the cornerstone of this compound self-assembly, dictating its transformation from individual peptide molecules into functional biomaterials. A multi-faceted experimental approach, combining high-resolution imaging with spectroscopic and kinetic assays, is essential for a thorough understanding of this process. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound and other self-assembling peptides, facilitating further advancements in the design and application of these versatile nanomaterials.

References

- 1. Concentration effect on the aggregation of a self-assembling oligopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemically-Induced Cross-linking of Peptidic Fibrils for Scaffolding Polymeric Particles and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Eak16-II: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the self-assembling peptide, Eak16-II. With the sequence Ac-AEAEAKAKAEAEAKAK-NH2, this 16-amino acid peptide is a subject of significant interest in the fields of drug delivery, tissue engineering, and regenerative medicine due to its ability to form well-defined nanostructures.[1] This document outlines the prevalent methods for its chemical synthesis, purification, and characterization, designed to be a valuable resource for researchers and professionals in drug development.

Peptide Characteristics

This compound is an amphiphilic peptide composed of alternating hydrophobic (Alanine, A) and charged (Glutamic Acid, E, and Lysine, K) amino acid residues. This arrangement facilitates its self-assembly into stable β-sheet structures in aqueous environments.[2] The N-terminus is acetylated and the C-terminus is amidated to mimic a native peptide bond and prevent unwanted enzymatic degradation.

| Property | Value | Reference |

| Sequence | Ac-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-NH2 | [1] |

| Molecular Formula | C72H123N21O26 | Calculated |

| Average Molecular Weight | 1656.82 g/mol | [1] |

| Purity (Commercial) | >90% to >95% (HPLC) | [1] |

| Form | Lyophilized Powder | |

| Counterion | Trifluoroacetate (TFA) |

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.

General Workflow for this compound Synthesis

The overall workflow for the solid-phase synthesis of this compound is depicted below.

References

EAK16-II: A Technical Guide to its Biocompatibility and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAK16-II is a member of the self-assembling peptide family, a class of biomaterials that spontaneously form well-ordered nanostructures, such as nanofibers and hydrogels, in aqueous environments.[1][2] Its sequence, Ac-(AEAEAKAK)₂-NH₂, features a repeating pattern of hydrophobic (Alanine) and charged hydrophilic (Glutamic Acid and Lysine) amino acids. This amphiphilic nature drives its self-assembly into β-sheet structures, which are promising for a wide range of biomedical applications, including tissue engineering, drug delivery, and regenerative medicine.[2][3][4] A key advantage of such peptide-based materials is their inherent biocompatibility and biodegradability. This technical guide provides an in-depth overview of the current understanding of this compound's biocompatibility and biodegradability, summarizing available data, outlining experimental protocols, and visualizing key pathways.

Biocompatibility Profile

This compound has been generally characterized as a biocompatible material with low toxicity. Its use in various in vitro and in vivo studies for applications like drug delivery and tissue engineering further supports this notion.

In Vitro Cytotoxicity

While comprehensive dose-response cytotoxicity studies on this compound are not extensively reported in the literature, existing evidence from its use as a vehicle for other molecules suggests low intrinsic toxicity. For instance, macrophages co-cultured with a cross-linked this compound hydrogel remained viable and did not show signs of inflammatory activation, specifically the production of interleukin-1β. Furthermore, this compound hydrogels have been used as scaffolds for culturing cancer cell lines in studies focused on the efficacy of encapsulated drugs, indicating that the peptide scaffold itself is sufficiently non-toxic to maintain cell viability.

Quantitative Cytotoxicity Data

| Cell Line | Assay | Concentration of this compound | Observation | Reference |

| Macrophages | Viability Assay, IL-1β ELISA | Not specified | Macrophages remained viable and did not produce interleukin-1β when admixed with cross-linked this compound. | |

| A549 and MCF-7 | Cell Viability Assay | Not specified | This compound hydrogels were used as a culture matrix for these cancer cell lines to test the efficacy of an anticancer drug. The focus was not on the peptide's toxicity, but its use as a scaffold implies a degree of biocompatibility. |

In Vivo Biocompatibility

Studies involving the in vivo application of self-assembling peptides, including this compound, have generally reported good biocompatibility with no significant adverse reactions. For instance, when used as a vaccine adjuvant platform, self-assembling peptides are noted for their low immunogenicity. This is a critical factor for in vivo applications, as a strong immune response to the delivery vehicle itself is often undesirable.

Biodegradability Profile

A significant advantage of peptide-based biomaterials is their potential for enzymatic degradation into naturally occurring amino acids.

Enzymatic Degradation